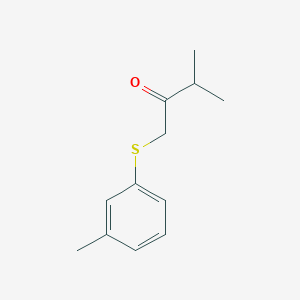

3-Methyl-1-(m-tolylthio)butan-2-one

Description

Significance of Sulfur-Containing Ketones in Organic Synthesis and Chemical Biology

Sulfur-containing compounds are integral to a vast array of biological processes and are key components in numerous pharmaceuticals. The unique electronic properties of sulfur lend these molecules distinct reactivity and binding capabilities. When incorporated into a ketone structure, the resulting α-thioether ketones become versatile building blocks in organic synthesis. These motifs are present in various natural products and have been utilized as intermediates in the synthesis of complex molecular targets. Their importance is underscored by their role in the development of new therapeutic agents, where the sulfur and ketone moieties can contribute to target affinity and metabolic stability.

Overview of Thioether and Ketone Functionalities in Target Molecule Design

The thioether group, characterized by a sulfur atom bonded to two alkyl or aryl groups, is a key functional group in medicinal chemistry. It can participate in hydrogen bonding and other non-covalent interactions, influencing a molecule's conformation and its binding to biological targets. The ketone group, with its carbonyl (C=O) functionality, is a versatile anchor for a wide range of chemical transformations. acs.org It can act as an electrophile, a nucleophile (in its enol or enolate form), and can be modified to introduce a variety of other functional groups. The combination of these two functionalities in α-thioether ketones creates a powerful synthetic platform.

Identification of 3-Methyl-1-(m-tolylthio)butan-2-one as a Subject for Detailed Investigation

This compound emerges as a compelling subject for detailed chemical investigation due to its representative structure within the α-thioether ketone class. Its molecular framework, featuring a tolylthio substituent at the α-position to a ketone, encapsulates the key reactive centers that make this class of compounds synthetically valuable. Despite the general interest in sulfur-containing ketones, this specific molecule remains largely unexplored in the scientific literature, presenting a unique opportunity for foundational research. Its CAS Number is 1483521-25-0. bldpharm.com

Current Gaps in Understanding the Chemistry and Reactivity of Related α-Thioether Ketones

While synthetic methods for α-sulfenylated ketones have been developed, including electrochemical approaches and reactions utilizing enol acetates or α-imino ketones, a detailed understanding of the reactivity of many specific examples is lacking. nih.govnih.gov The influence of the substitution pattern on the aromatic ring of the thioether, as in the case of the meta-tolyl group in this compound, on the compound's stability, reactivity, and potential for further functionalization is not well-documented. Spectroscopic and crystallographic data for this and many related compounds are also scarce, hindering a deeper understanding of their structural and electronic properties.

Research Objectives and Scope of Investigation for this compound

A focused investigation into this compound is warranted to address the existing knowledge gaps. The primary objectives of such research should include:

Development of an efficient and scalable synthesis for this compound.

Thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to elucidate its precise structural and electronic features.

Systematic exploration of its reactivity , including reactions at the carbonyl group, the α-carbon, and the thioether linkage. This would involve studying its behavior under various reaction conditions, such as oxidation, reduction, and in coupling reactions.

Comparative analysis with its isomers (e.g., the para-tolyl derivative) to understand the electronic and steric effects of the substituent position on the aromatic ring.

Investigation of its potential as a building block in the synthesis of more complex molecules, potentially with biological activity.

Chemical and Physical Properties

A comprehensive table detailing the known and predicted properties of this compound is provided below.

| Property | Value |

| IUPAC Name | 3-methyl-1-[(3-methylphenyl)sulfanyl]butan-2-one |

| CAS Number | 1483521-25-0 |

| Molecular Formula | C12H16OS |

| Molecular Weight | 208.32 g/mol |

Related α-Thioether Ketones

To provide context, the properties of a closely related isomer, 3-Methyl-1-(p-tolylthio)butan-2-one, are presented in the following table.

| Property | Value |

| IUPAC Name | 3-methyl-1-[(4-methylphenyl)sulfanyl]butan-2-one |

| CAS Number | 138522-73-3 |

| Molecular Formula | C12H16OS |

| Molecular Weight | 208.32 g/mol |

| LogP | 3.85 |

| Hydrogen Bond Acceptors | 1 |

| Purity | 98% |

Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

3-methyl-1-(3-methylphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C12H16OS/c1-9(2)12(13)8-14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

IYYVLCKDSPJQNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(=O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 M Tolylthio Butan 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Methyl-1-(m-tolylthio)butan-2-one, two primary disconnections are logical, targeting the key functional groups: the carbon-sulfur (C-S) bond of the thioether and the carbon-carbon (C-C) bond adjacent to the carbonyl group of the ketone.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-S bond): This disconnection breaks the thioether linkage, leading to two synthons: a nucleophilic sulfur species, m-thiocresolate, and an electrophilic four-carbon ketone fragment containing a leaving group at the C1 position, such as 1-halo-3-methylbutan-2-one. This is a common and often reliable strategy for thioether formation. jmaterenvironsci.commasterorganicchemistry.com

Disconnection B (C-C bond): This approach involves breaking the C1-C2 bond, suggesting a reaction between an acyl anion equivalent of the thioether portion and an electrophilic isopropyl group. Alternatively, it could involve the acylation of an organometallic reagent derived from isobutane (B21531) with a derivative of (m-tolylthio)acetic acid.

The most straightforward and practical approach is generally Disconnection A, as it relies on the well-established nucleophilic substitution reaction between a thiolate and an alkyl halide.

Development of Novel Synthetic Pathways to the this compound Core

Based on the retrosynthetic analysis, several synthetic pathways can be explored.

The formation of the thioether bond is a critical step. The most common method is the alkylation of a thiol. jmaterenvironsci.com This involves the reaction of m-thiocresol with a suitable electrophile.

A typical procedure would involve the deprotonation of m-thiocresol with a base to form the more nucleophilic m-thiocresolate, followed by its reaction with an appropriate alkyl halide. masterorganicchemistry.com

Table 1: Potential Alkylating Agents and Reaction Conditions

| Alkylating Agent | Base | Solvent | Expected Outcome |

| 1-Bromo-3-methyl-2-butanone | K₂CO₃ | Acetone (B3395972) | Good yield, potential for side reactions if the ketone is enolizable. |

| 1-Chloro-3-methyl-2-butanone | NaH | THF | High reactivity, requires careful temperature control. |

| 3-Methyl-1-tosyloxybutan-2-one | Et₃N | Dichloromethane | Good leaving group, mild reaction conditions. |

The choice of base and solvent is crucial to optimize the yield and minimize side reactions. Aprotic polar solvents like acetone or THF are generally preferred.

The synthesis of the ketone moiety, 3-methylbutan-2-one, and its subsequent functionalization are also key considerations.

Oxidation of a Secondary Alcohol: 3-Methyl-2-butanol can be oxidized to 3-methyl-2-butanone (B44728) using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This is a classic and reliable method for ketone synthesis.

Acylation of Organometallic Reagents: Another approach is the reaction of an organometallic reagent, such as isopropyl magnesium bromide, with an acyl chloride or an ester. For instance, the reaction with acetyl chloride would yield 3-methyl-2-butanone. Nickel-catalyzed coupling of acid chlorides with alkyl halides can also be an effective method for preparing unsymmetrical ketones. nih.gov

Friedel-Crafts Acylation: While not directly applicable to the synthesis of the aliphatic ketone part, Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones and is a cornerstone of ketone synthesis in a broader context.

Once the 3-methyl-2-butanone core is synthesized, it would need to be halogenated at the C1 position to prepare the electrophile needed for the thioether formation step.

Optimization of Reaction Conditions and Reagent Systems

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters to consider include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

For the S-alkylation reaction, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous thiolate solution and the organic alkyl halide solution, potentially leading to higher yields and milder reaction conditions.

Table 2: Hypothetical Optimization of the S-Alkylation Reaction

| Entry | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | None | 60 | 12 | 65 |

| 2 | K₂CO₃ | TBAB | 60 | 6 | 85 |

| 3 | NaOH | TBAB | 40 | 8 | 82 |

| 4 | Cs₂CO₃ | None | RT | 12 | 90 |

TBAB: Tetrabutylammonium bromide; RT: Room Temperature

This hypothetical data illustrates that the use of a phase-transfer catalyst like TBAB or a more reactive base like cesium carbonate could significantly improve the reaction efficiency.

Stereoselective Synthesis Approaches for this compound Enantiomers

The target molecule possesses a chiral center at the C3 position. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is a significant challenge.

One potential strategy would involve the use of a chiral starting material. For example, starting with an enantiomerically pure form of 3-methyl-2-butanol, which can be obtained through enzymatic resolution, would lead to a chiral ketone. Subsequent halogenation and S-alkylation would likely proceed without affecting the stereocenter.

Alternatively, an asymmetric synthesis approach could be employed. For instance, an asymmetric aldol (B89426) reaction to construct the carbon skeleton could set the stereochemistry at the C3 position. researchgate.net Another approach could involve the enantioselective reduction of a precursor α,β-unsaturated ketone.

Comparative Analysis of Synthetic Efficiency and Scalability of Diverse Routes

Table 3: Comparative Analysis of Proposed Synthetic Routes

| Route | Key Steps | Pros | Cons | Scalability |

| Route A | Halogenation of 3-methyl-2-butanone followed by S-alkylation | Fewer steps, readily available starting materials. | Halogenation can lead to mixtures of products. | Good |

| Route B | Oxidation of 3-methyl-2-butanol, halogenation, S-alkylation | Well-established reactions. | Longer sequence, use of potentially hazardous oxidizing agents. | Moderate |

| Route C | Asymmetric aldol reaction, followed by functional group manipulations | Access to enantiomerically pure product. | More complex, may require expensive catalysts. | Potentially challenging |

For large-scale production, Route A would likely be the most cost-effective and efficient, provided that the halogenation step can be optimized for high regioselectivity. For the synthesis of a specific enantiomer for research purposes, the higher cost and complexity of Route C would be justified.

Chemical Transformations and Reactivity Profile of 3 Methyl 1 M Tolylthio Butan 2 One

Reactivity of the Ketone Moiety

The ketone group in 3-Methyl-1-(m-tolylthio)butan-2-one is a primary site for chemical reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. Additionally, the presence of α-hydrogens allows for the formation of enolates, which are key intermediates in a variety of functionalization reactions.

The carbonyl carbon of the ketone is sp² hybridized and electrophilic, making it a target for nucleophilic attack. wikipedia.orgnih.govlibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. wikipedia.orgyoutube.com The reactivity of the ketone towards nucleophiles is influenced by both electronic and steric factors. wikipedia.org

Common nucleophilic addition reactions applicable to ketones like this compound include reactions with organometallic reagents such as Grignard reagents and Reformatsky reagents.

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol after acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal. wikipedia.orgbyjus.comlibretexts.org It provides a route to β-hydroxy esters. byjus.comnrochemistry.com The organozinc reagents are less reactive than Grignard reagents, which can offer greater selectivity. wikipedia.orglibretexts.org

| Reaction Type | Reagents | Solvent | Product Type | Notes |

|---|---|---|---|---|

| Grignard Reaction | 1. Alkyl/Aryl-MgBr 2. H₃O⁺ (workup) | Diethyl ether or THF | Tertiary Alcohol | Forms a new carbon-carbon bond, converting the ketone to a tertiary alcohol. libretexts.org |

| Reformatsky Reaction | 1. BrCH₂CO₂Et, Zn 2. H₃O⁺ (workup) | Toluene (B28343) or Diethyl ether/Benzene | β-Hydroxy Ester | A less reactive alternative to ester enolates for forming β-hydroxy esters. byjus.comnrochemistry.com |

The presence of hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) allows for the formation of enolates in the presence of a base. ksu.edu.sa this compound has two α-carbons: the methylene (B1212753) group (C1) and the methine group (C3). The acidity of these α-hydrogens is increased by the electron-withdrawing effect of the carbonyl group. masterorganicchemistry.com The sulfur atom at the C1 position further enhances the acidity of the adjacent methylene protons.

Enolates are potent nucleophiles and can react with a variety of electrophiles, leading to α-functionalization. masterorganicchemistry.comresearchgate.net The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic), although in this specific structure, the C1 position is generally more activated.

Alkylation: The enolate can be alkylated by reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), ketones can be halogenated at the α-position.

| Reaction Type | Reagents | Intermediate | Product Type | Notes |

|---|---|---|---|---|

| α-Alkylation | 1. LDA (Lithium diisopropylamide) 2. R-X (Alkyl halide) | Enolate | α-Alkylated Ketone | LDA is a strong, sterically hindered base often used to generate enolates quantitatively. researchgate.net |

| α-Halogenation (Basic) | NaOH, Br₂ | Enolate | α-Halogenated Ketone | Reaction proceeds via an enolate intermediate. |

As an enolizable ketone, this compound can act as a nucleophile in condensation reactions. The most common of these is the Aldol (B89426) condensation. wikipedia.orgnumberanalytics.com In a crossed or mixed Aldol condensation, the enolate of one carbonyl compound reacts with a different carbonyl partner. libretexts.org

A particularly relevant example is the Claisen-Schmidt condensation, where a ketone reacts with an aromatic aldehyde that lacks α-hydrogens (and thus cannot self-condense) in the presence of a base. libretexts.orgnih.gov The initial β-hydroxy ketone product often dehydrates under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone (an enone). wikipedia.orglibretexts.org

| Reaction Name | Reagents | Solvent | Product Type | Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation (Crossed Aldol) | Aromatic Aldehyde (e.g., Benzaldehyde), NaOH or KOH | Ethanol/Water | α,β-Unsaturated Ketone (Chalcone-like) | The ketone acts as the enolate donor and the aromatic aldehyde as the electrophilic acceptor. nih.govrsc.org Dehydration to the enone is common. wikipedia.org |

Transformations Involving the Thioether Linkage

The thioether group (Ar-S-R) is another reactive center in the molecule, susceptible to oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

The sulfur atom in the thioether linkage can be selectively oxidized to form a sulfoxide (B87167) and subsequently a sulfone. The choice of oxidant and reaction conditions determines the final product. ias.ac.in

Oxidation to Sulfoxide: Mild oxidizing agents or careful control of stoichiometry (typically one equivalent of oxidant) are used to stop the oxidation at the sulfoxide stage. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. rsc.org Hydrogen peroxide in the presence of an acid like acetic acid can also be used. youtube.com

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will convert the thioether directly to the corresponding sulfone. wikipedia.orgrsc.org Using two or more equivalents of m-CPBA or hydrogen peroxide at elevated temperatures typically yields the sulfone. rsc.orgresearchgate.net

| Target Product | Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|---|

| Sulfoxide | m-CPBA (1.1 equiv) | Dichloromethane (DCM) or THF, low temp (-78°C to 0°C) | 3-Methyl-1-(m-tolylsulfinyl)butan-2-one rsc.org |

| Sulfoxide | H₂O₂ (1 equiv) | Acetic Acid, room temperature | 3-Methyl-1-(m-tolylsulfinyl)butan-2-one youtube.com |

| Sulfone | m-CPBA (≥2.2 equiv) | DCM or THF, room temp to reflux | 3-Methyl-1-(m-tolylsulfonyl)butan-2-one rsc.orgmasterorganicchemistry.com |

| Sulfone | H₂O₂ (≥2.5 equiv) | Acetic Acid, elevated temp (e.g., 80°C) | 3-Methyl-1-(m-tolylsulfonyl)butan-2-one researchgate.net |

The carbon-sulfur bonds in the thioether can be cleaved under reductive conditions. Desulfurization is a useful synthetic transformation that replaces the C-S bond with a C-H bond.

Raney Nickel Desulfurization: This is a classic and widely used method for the reductive cleavage of carbon-sulfur bonds. Treatment of a thioether with Raney Nickel (a fine-grained nickel-aluminum alloy activated with NaOH) typically in a solvent like ethanol, results in the complete removal of the sulfur-containing group and its replacement with hydrogen. masterorganicchemistry.com This reaction would convert this compound into 3-Methylbutan-2-one.

| Reaction Type | Reagents | Solvent | Product | Notes |

|---|---|---|---|---|

| Desulfurization | Raney Nickel (Ni(H)) | Ethanol, reflux | 3-Methylbutan-2-one | This reaction reductively cleaves both the C(sp³)-S and C(aryl)-S bonds, replacing them with C-H bonds. masterorganicchemistry.com |

Rearrangement Reactions Involving Sulfur

The presence of a sulfur atom in this compound opens up possibilities for various intramolecular rearrangement reactions. These transformations are often key to creating new molecular scaffolds.

One notable potential rearrangement is the Pummerer rearrangement . This reaction typically involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an acid anhydride (B1165640). wikipedia.orgnumberanalytics.comchem-station.comtcichemicals.com For this compound, this would first require oxidation of the sulfide (B99878) to the corresponding sulfoxide. Treatment of this sulfoxide with an activating agent like acetic anhydride could then induce the rearrangement. The mechanism proceeds through the formation of a thionium (B1214772) ion intermediate, which is subsequently trapped by a nucleophile. wikipedia.orgrsc.orgchemtube3d.com

Another significant rearrangement to consider is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. rsc.orgacs.orgnih.gov In a suitably substituted derivative of this compound, the aromatic ring could migrate from the sulfur atom to a nucleophilic center within the same molecule. The efficiency of this rearrangement is highly dependent on the electronic nature of the aromatic ring and the nucleophilicity of the attacking group. nih.govmanchester.ac.uk The Truce-Smiles rearrangement is a related process involving a carbanion as the nucleophile. cdnsciencepub.com

The Newman-Kwart rearrangement is another relevant transformation, which involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate. wikipedia.orgresearchgate.net While not directly applicable to the parent compound, this reaction highlights the migratory aptitude of the tolyl group in related sulfur-containing structures and could be a viable pathway for specifically designed derivatives.

Reactivity of the Aromatic (m-tolyl) Ring

The m-tolyl ring in this compound is a key site for chemical modifications, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Potentials

The reactivity and regioselectivity of electrophilic aromatic substitution on the m-tolyl ring are governed by the combined directing effects of the methyl group and the thioether linkage. The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.orglibretexts.org The thioether group is also generally considered an ortho-, para-director due to the ability of the sulfur's lone pairs to stabilize the intermediate carbocation (Wheland intermediate) through resonance. wikipedia.orgorganicchemistrytutor.com

However, the "meta" relationship between the methyl and thioether groups in this compound leads to a complex pattern of activation and directing effects. The positions ortho and para to the methyl group are activated, as are the positions ortho and para to the thioether group. This interplay determines the most likely sites for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the m-Tolyl Ring

| Position on Tolyl Ring | Activating/Deactivating Influence | Predicted Reactivity |

| 2 | Ortho to thioether, ortho to methyl | Highly activated |

| 4 | Para to thioether, ortho to methyl | Highly activated |

| 5 | Meta to both groups | Less activated |

| 6 | Ortho to thioether, para to methyl | Highly activated |

Note: The numbering of the tolyl ring is relative to the thioether attachment point (C1).

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity.

Functionalization at Ring Positions

Building upon the principles of electrophilic aromatic substitution, specific functional groups can be introduced at various positions on the m-tolyl ring. For instance, nitration would introduce a nitro group, which can then be a precursor for an amino group via reduction. Halogenation would introduce a halogen atom, which can participate in a wide range of cross-coupling reactions. Friedel-Crafts reactions could be employed to introduce new alkyl or acyl chains, further diversifying the molecular structure. The functionalization to include tolyl groups into compounds is often done by Williamson etherification or C-C coupling reactions. wikipedia.org

Derivatization Strategies for Structural Modification of this compound

Beyond reactions on the aromatic ring, the core structure of this compound offers several other handles for derivatization.

The ketone functionality is a prime site for modification. It can undergo reduction to the corresponding secondary alcohol, which can then be esterified or etherified. Alternatively, it can react with Grignard or organolithium reagents to introduce a new carbon substituent and form a tertiary alcohol. The ketone can also be a precursor for the synthesis of various heterocycles.

The α-carbon to the ketone can be functionalized. For example, under appropriate basic conditions, it can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

The thioether linkage itself can be a point of modification. As mentioned earlier, oxidation to the sulfoxide or sulfone can alter the electronic properties and reactivity of the molecule.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Ketone | Reduction | Secondary alcohol |

| Ketone | Grignard Reaction | Tertiary alcohol |

| α-Carbon to Ketone | Alkylation | α-Substituted ketone |

| Thioether | Oxidation | Sulfoxide, Sulfone |

Mechanistic Investigations of Key Chemical Reactions of this compound

The Pummerer rearrangement is proposed to proceed through initial acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion. acs.orgacs.org This electrophilic intermediate is then attacked by a nucleophile. Computational studies have provided detailed insights into the transition states and intermediates of this reaction. acs.orgacs.orgresearchgate.net

The Smiles rearrangement involves the formation of a Meisenheimer-type intermediate, a spirocyclic complex, which then collapses to the rearranged product. manchester.ac.uk The stability of this intermediate is crucial for the reaction to proceed. Radical versions of the Smiles rearrangement have also been investigated, proceeding through a different mechanistic pathway involving radical intermediates. rsc.orgnih.gov

Electrophilic aromatic substitution on the m-tolyl ring proceeds via the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the rate and regioselectivity of the reaction. libretexts.orglibretexts.org The substituent effects are generally additive, and the position of electrophilic attack will be directed to the positions most activated by the combined influence of the methyl and thioether groups. youtube.com

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 M Tolylthio Butan 2 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Methyl-1-(m-tolylthio)butan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and mapping out the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton at C3 and the protons of the two methyl groups attached to it, as well as the geminal coupling within the methylene (B1212753) group at C1.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms and protons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The protons of the methyl groups at C3 to the carbonyl carbon (C2) and the methine carbon (C3).

The methylene protons at C1 to the carbonyl carbon (C2) and the aromatic carbons of the m-tolyl group.

The methyl protons of the tolyl group to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, for instance, by showing correlations between the methylene protons at C1 and the aromatic protons of the tolyl ring, which would indicate a folded conformation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures. blogspot.comchemicalbook.comdocbrown.info

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1-H₂ | ~3.8 | ~45 | H-3 | C-2, C-aromatic |

| C2=O | - | ~210 | - | - |

| C3-H | ~2.8 | ~42 | H-1, H-4, H-5 | C-2, C-4, C-5 |

| C4-H₃ | ~1.1 (d) | ~18 | H-3 | C-2, C-3 |

| C5-H₃ | ~1.1 (d) | ~18 | H-3 | C-2, C-3 |

| Tolyl-CH₃ | ~2.3 (s) | ~21 | - | C-aromatic |

| Tolyl-H | ~7.0-7.3 (m) | ~125-138 | - | C-aromatic, Tolyl-CH₃ |

d: doublet, s: singlet, m: multiplet

The flexibility of the thioether and carbonyl groups suggests that this compound may exist as a mixture of conformers in solution. Variable temperature NMR studies would be employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and potentially the coalescence of signals, which would provide thermodynamic parameters for the conformational exchange processes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₆OS), the calculated exact mass is 208.0922.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The primary fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between C2 and C3, leading to the formation of an acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene fragment.

Cleavage of the C-S bond: This would result in fragments corresponding to the tolylthio and the butanone moieties.

A table of expected major fragments in the mass spectrum is provided below. blogspot.comnist.gov

| m/z | Proposed Fragment Ion |

| 208 | [M]⁺ |

| 123 | [CH₃C₆H₄S]⁺ |

| 85 | [CH(CH₃)₂CO]⁺ |

| 57 | [CH(CH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, expected around 1715 cm⁻¹. chegg.com Other characteristic bands would include C-H stretching vibrations for the aliphatic and aromatic protons (around 2850-3100 cm⁻¹), C-H bending vibrations (around 1350-1470 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). scifiniti.comchegg.com

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C-S stretching vibration, which is often weak in the IR spectrum, expected in the range of 600-800 cm⁻¹. researchgate.net The symmetric vibrations of the aromatic ring would also give rise to strong signals in the Raman spectrum.

A summary of the expected key vibrational frequencies is presented in the table below. chegg.comscifiniti.comchegg.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Carbonyl (C=O) Stretch | ~1715 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Aliphatic C-H Bend | 1470-1350 | IR, Raman |

| C-S Stretch | 800-600 | Raman |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, the crystal packing would reveal the nature of intermolecular interactions, such as van der Waals forces, and potential weak C-H···O or C-H···π hydrogen bonds, which govern the supramolecular architecture. researchgate.net

Chiroptical Spectroscopy (e.g., CD/ORD) for Absolute Configuration Determination of Chiral Analogs

The presence of a stereocenter at the C3 position means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these enantiomers. By comparing the experimentally measured CD or ORD spectra with those predicted from quantum chemical calculations for a known configuration (R or S), the absolute stereochemistry of the synthesized or isolated enantiomer can be assigned.

Theoretical and Computational Chemistry Studies of 3 Methyl 1 M Tolylthio Butan 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and molecular orbital (MO) energies.

For 3-Methyl-1-(m-tolylthio)butan-2-one, the electronic structure is dictated by the interplay of its functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is expected to be primarily located on the electron-rich m-tolylthio moiety, where the sulfur lone pairs and the aromatic π-system contribute significantly to its energy. The LUMO, conversely, is anticipated to be centered on the carbonyl group, specifically the π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity.

A typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) would provide the energies and characteristics of these frontier orbitals.

Table 1: Hypothetical Molecular Orbital Properties of this compound from a DFT Calculation

| Orbital | Energy (eV) | Primary Character |

| HOMO-2 | -8.95 | Aromatic π-system (tolyl group) |

| HOMO-1 | -8.12 | Sulfur lone pair / C-S σ-bond |

| HOMO | -7.50 | Aromatic π-system / Sulfur p-orbital |

| LUMO | -1.25 | Carbonyl C=O π |

| LUMO+1 | -0.68 | Aromatic π (tolyl group) |

| LUMO+2 | 0.15 | C-H σ* / C-C σ* |

Note: The data in this table is illustrative and represents typical values for a molecule with these functional groups, as specific published data for this compound is unavailable.

Conformational Analysis and Energy Minima via Molecular Mechanics and DFT Methods

The flexibility of the butanone chain and its connection to the tolylthio group allows this compound to adopt multiple conformations. Understanding the relative energies of these conformers is crucial, as the lowest-energy conformation (the global minimum) represents the most probable structure of the molecule.

Conformational analysis is typically initiated with a computationally inexpensive method like Molecular Mechanics (MM), using force fields such as MMFF. This search explores the potential energy surface by systematically rotating the key dihedral angles: C(aryl)-S, S-CH₂, and CH₂-C(O). The resulting low-energy conformers are then subjected to more accurate geometry optimization and energy calculations using DFT methods. Studies on analogous aryl alkyl thioethers have shown that gauche conformations around C-S-C-C bonds are often preferred. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (Caryl-S-CH₂-C=O) | Dihedral Angle 2 (S-CH₂-C=O-C) | Relative Energy (kcal/mol) (DFT B3LYP/6-31G(d)) |

| A (Global Minimum) | ~65° | ~175° | 0.00 |

| B | ~180° | ~178° | 1.15 |

| C | ~70° | ~-60° | 2.30 |

| D | ~-68° | ~176° | 0.05 |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The specific dihedral angles and energies would require a dedicated computational study.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.govivanmr.com

For this compound, ¹H and ¹³C NMR spectra would show distinct signals for the aromatic, thioether, and ketone portions of the molecule. Protons on carbons alpha to the carbonyl group are expected to appear in the 2.0-2.7 ppm range. orgchemboulder.comlibretexts.org

Vibrational frequencies can also be calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. A prominent feature in the IR spectrum of this molecule would be a strong absorption band corresponding to the C=O stretching vibration, typically found around 1715 cm⁻¹. orgchemboulder.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl C=O | - | 211.5 |

| CH₂ (alpha to S) | 3.70 | 45.2 |

| CH (alpha to C=O) | 2.75 | 48.8 |

| Isopropyl CH₃ | 1.15 | 18.5 |

| Tolyl-CH₃ | 2.35 | 21.3 |

| Aromatic CHs | 7.00 - 7.25 | 128.0 - 138.0 |

Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Frequency (cm⁻¹) | Assignment | Intensity |

| 3100-2900 | C-H (Aromatic and Aliphatic) Stretch | Medium-Strong |

| 1718 | C=O (Ketone) Stretch | Very Strong |

| 1595, 1480 | C=C (Aromatic) Stretch | Medium |

| 1450 | C-H Bend | Medium |

| 1100 | C-S Stretch | Weak-Medium |

Note: The spectroscopic data are illustrative predictions based on established ranges for these functional groups. orgchemboulder.comlibretexts.org Experimental values may vary.

Computational Modeling of Reaction Mechanisms and Transition States for this compound

Computational chemistry provides profound insights into reaction mechanisms by mapping the energy profile of a chemical transformation. A fundamental reaction of ketones is the formation of an enolate under basic conditions. nih.gov This process involves the abstraction of an alpha-proton by a base, proceeding through a high-energy transition state (TS).

Modeling this reaction for this compound would involve identifying the structures of the reactant complex (ketone and base), the transition state, and the enolate product. The activation energy (the energy difference between the reactant complex and the TS) determines the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified TS correctly connects the reactants and products. nih.gov

Table 5: Hypothetical Energy Profile for the Enolate Formation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactant Complex (Ketone + OH⁻) | 0.0 |

| TS | Transition State | +15.5 |

| P | Product Complex (Enolate + H₂O) | -10.2 |

Note: This table illustrates a plausible energy profile for a base-catalyzed enolate formation. Actual values are dependent on the specific base and solvent system used in the calculation.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the explicit interactions between a solute and individual solvent molecules over time. nih.gov An MD simulation treats atoms as classical particles and uses a force field to describe the forces between them. ethz.chacs.org

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the solvent molecules arrange around the hydrophobic (tolyl, alkyl parts) and hydrophilic (carbonyl) regions of the molecule. It would also show how solvation influences the conformational preferences identified by DFT. Information such as radial distribution functions can be extracted to quantify the structure of the solvent shell around specific atoms (like the carbonyl oxygen).

Table 6: Typical Setup for a Molecular Dynamics Simulation

| Parameter | Description | Example Value |

| System | Solute and Solvent | 1 molecule of the ketone in a 50Å x 50Å x 50Å box of water |

| Force Field | Describes inter- and intramolecular forces | GAFF (for the ketone), TIP3P (for water) |

| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | Simulation temperature | 298 K (25 °C) |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation | 100 nanoseconds |

| Time Step | Integration time step | 2 femtoseconds |

Note: This table outlines a standard protocol for an MD simulation. The specific parameters can be adjusted to investigate different conditions.

The Synthetic Versatility of this compound: An Exploration of its Applications in Organic Chemistry

The field of organic synthesis continually seeks novel molecular entities that can serve as versatile building blocks, catalysts, or precursors for complex chemical transformations. Within the class of β-keto sulfides, this compound has emerged as a compound of interest, though detailed research into its specific applications remains a developing area. This article explores the potential and investigated applications of this unique ketone, focusing on its role in the construction of complex molecules, asymmetric synthesis, catalysis, materials science, and the development of new synthetic methods.

Mechanistic Biological Activity Studies in Vitro and Molecular Level

Mechanistic Basis for Observed Cellular Responses

Generating content for these sections without supporting research would require speculation and would not meet the standards of a professional and authoritative scientific article. The user's strict instructions to focus solely on the provided outline and to include detailed research findings cannot be fulfilled with the current state of scientific knowledge on this particular compound.

To provide a comprehensive and accurate article, specific experimental data from in vitro and molecular level studies are necessary. This would include, but is not limited to, enzyme kinetic assays, receptor binding studies, cell-based signaling pathway analysis, metabolic profiling, and mechanistic studies on cellular responses such as apoptosis and cell cycle arrest.

Until such research is conducted and published, a detailed and scientifically rigorous article on the mechanistic biological activity of 3-Methyl-1-(m-tolylthio)butan-2-one cannot be generated.

Environmental Fate and Degradation Pathways of 3 Methyl 1 M Tolylthio Butan 2 One

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The photolytic degradation of 3-Methyl-1-(m-tolylthio)butan-2-one, driven by the absorption of light energy, is a potentially significant pathway for its transformation in both aquatic and atmospheric environments. The presence of a chromophore, the m-tolylthio group, suggests that the molecule can absorb ultraviolet (UV) radiation from sunlight. This absorption can lead to the excitation of the molecule to a higher energy state, initiating photochemical reactions.

The primary photochemical process for aryl sulfides often involves the cleavage of the carbon-sulfur (C-S) bond. acs.orgacs.orgnih.gov Under UV irradiation, aryl sulfonium (B1226848) salts have been shown to undergo direct C-S bond cleavage, forming aryl radicals and thianthrene (B1682798) radical cations. acs.orgnih.gov Similarly, the photolysis of alkyl aryl sulfoxides proceeds via homolytic cleavage to generate sulfinyl and alkyl radical pairs. capes.gov.br For this compound, it is plausible that absorption of UV light could lead to the homolytic cleavage of the benzylic C-S bond, resulting in the formation of a m-tolylthio radical and a 3-methyl-butan-2-one radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment, such as oxygen, to form a variety of transformation products.

In atmospheric environments, the compound is likely to exist in the gas phase due to its presumed volatility. Here, it would be subject to reaction with photochemically produced hydroxyl radicals (•OH), which are highly reactive and play a major role in the degradation of many organic compounds in the troposphere. While specific data for this compound is unavailable, the reaction with •OH would likely involve hydrogen abstraction from the alkyl chain or addition to the aromatic ring, leading to its degradation.

Table 1: Postulated Photolytic Degradation Reactions of this compound

| Reaction Type | Proposed Reactants | Proposed Products | Environmental Compartment |

| Direct Photolysis | This compound, UV light | m-Tolylthio radical, 3-Methyl-butan-2-one radical | Aquatic, Atmospheric |

| Indirect Photolysis | This compound, •OH radical | Hydroxylated and/or oxidized derivatives | Atmospheric |

Microbial Biodegradation Pathways and Metabolite Identification in Environmental Samples

Microbial biodegradation is a critical process in determining the environmental persistence of organic compounds. For this compound, both the thioether and the ketone moieties, as well as the aromatic ring, are susceptible to microbial attack.

The biodegradation of organosulfur compounds by microorganisms has been documented. scholarsresearchlibrary.comnih.govnih.gov Bacteria capable of degrading such compounds often employ enzymatic pathways that cleave the carbon-sulfur bond or oxidize the sulfur atom. scholarsresearchlibrary.com For instance, some bacteria can utilize dibenzothiophene, a model organosulfur compound, as a sole sulfur source, converting it to 2-hydroxybiphenyl and sulfite. scholarsresearchlibrary.com This suggests that microorganisms in soil and water could potentially cleave the C-S bond in this compound, leading to the formation of m-cresol (B1676322) and 3-methyl-2-butanone (B44728).

The ketone group in the molecule is also a likely target for microbial degradation. Ketones can be metabolized by a variety of microorganisms through pathways such as oxidation or reduction. The degradation of the related compound toluene (B28343) has been extensively studied, revealing that specific microbial populations are responsible for its breakdown. researchgate.netresearchgate.net It is plausible that similar microbial communities could degrade the tolyl group of the target compound.

Potential initial microbial degradation pathways could include:

Oxidation of the sulfur atom: This would lead to the formation of the corresponding sulfoxide (B87167), 3-Methyl-1-(m-tolylsulfinyl)butan-2-one, and subsequently the sulfone, 3-Methyl-1-(m-tolylsulfonyl)butan-2-one.

Cleavage of the C-S bond: This would result in the formation of m-thiocresol and 3-methyl-2-butanone.

Hydroxylation of the aromatic ring: This would produce phenolic derivatives.

Degradation of the butanone chain: This could occur through various oxidative pathways.

The identification of specific metabolites in environmental samples would be necessary to confirm these proposed pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be crucial for such analyses.

Hydrolytic Stability under Various pH Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis will likely depend on the pH of the surrounding environment.

Thioethers are generally considered to be relatively stable to hydrolysis under neutral pH conditions. nih.gov However, the presence of the adjacent ketone group in this compound could potentially influence its hydrolytic stability. Studies on poly(thioether ketal) thermoplastics have shown that the incorporation of a ketal group can render the thioether linkage susceptible to hydrolysis, particularly under acidic conditions. acs.orgnih.gov While the target compound contains a ketone and not a ketal, the carbonyl group can still influence the reactivity of adjacent bonds.

Under acidic or basic conditions, the rate of hydrolysis may be enhanced. Acid catalysis could protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and potentially facilitating nucleophilic attack by water. Base-catalyzed hydrolysis could involve the attack of a hydroxide (B78521) ion on the carbonyl carbon. However, without specific experimental data, the precise pH-dependence of the hydrolysis of this compound remains speculative. It is anticipated that under typical environmental pH conditions (pH 5-9), hydrolysis may be a slow degradation process compared to photolysis and biodegradation.

Table 2: Predicted Hydrolytic Stability of this compound

| pH Condition | Predicted Stability | Rationale |

| Acidic (pH < 7) | Potentially less stable | Possible acid catalysis at the carbonyl group may enhance hydrolysis. |

| Neutral (pH = 7) | Relatively stable | Thioether linkages are generally stable at neutral pH. |

| Basic (pH > 7) | Potentially less stable | Possible base-catalyzed hydrolysis at the carbonyl group. |

Oxidative Degradation Processes in the Environment

In the environment, this compound can undergo oxidative degradation through reactions with various oxidants. The primary site for oxidation is the sulfur atom of the thioether linkage.

Thioethers are known to be oxidized to form sulfoxides and subsequently sulfones. This oxidation can be initiated by various reactive oxygen species (ROS) present in the environment, such as hydroxyl radicals (•OH) and singlet oxygen. The reaction with •OH is a key degradation pathway in the atmosphere and can also occur in aquatic systems.

The oxidation of the sulfur atom would lead to the formation of 3-Methyl-1-(m-tolylsulfinyl)butan-2-one (the sulfoxide) and 3-Methyl-1-(m-tolylsulfonyl)butan-2-one (the sulfone). These oxidized products may have different environmental fates and toxicities compared to the parent compound. The aromatic ring and the alkyl chain can also be subject to oxidative degradation, leading to a variety of other transformation products.

Assessment of Environmental Persistence Based on Mechanistic Studies

The environmental persistence of a chemical is determined by the rates of all relevant degradation processes. Based on the mechanistic considerations above, the persistence of this compound will be a function of its susceptibility to photolysis, microbial degradation, hydrolysis, and oxidation.

Given that the compound contains a photosensitive aryl sulfide (B99878) group, photolytic degradation is expected to be a significant removal mechanism in sunlit surface waters and the atmosphere. Microbial biodegradation is also likely to be an important fate process, with both the thioether linkage and the ketone moiety being potential sites for enzymatic attack. Hydrolysis is predicted to be a slower process, particularly under neutral pH conditions.

The herbicide thiobencarb, which contains a tolylthio group, is reported to be slightly persistent in water and soil, with a tendency to bind to soil organic matter. scholarsresearchlibrary.comnoaa.gov This suggests that this compound may also exhibit some degree of persistence in the environment, particularly in the absence of light and in environments with low microbial activity. The presence of the methyl and ketone groups may influence its partitioning behavior and bioavailability, which in turn affects its degradation rates.

Advanced Analytical Methodologies for Research Pertaining to 3 Methyl 1 M Tolylthio Butan 2 One

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of 3-Methyl-1-(m-tolylthio)butan-2-one and for monitoring the progress of its synthesis. The choice between HPLC and GC is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Given the molecular weight and expected polarity of this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for its analysis. A typical HPLC method would be developed and optimized for parameters such as column type, mobile phase composition, flow rate, and detector wavelength.

A starting point for method development could involve a C18 column, which is a versatile stationary phase for non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the tolylthio moiety exhibits strong absorbance, likely around 254 nm.

For reaction monitoring, a rapid HPLC method can be employed to track the consumption of starting materials and the formation of this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Gas Chromatography (GC):

If this compound is sufficiently volatile and thermally stable, GC can offer higher resolution and faster analysis times compared to HPLC. The compound would be vaporized and passed through a capillary column coated with a stationary phase. A non-polar or mid-polarity column, such as one based on polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane, would be appropriate.

The oven temperature program is a critical parameter in GC, and a temperature gradient would be used to ensure the efficient separation of the analyte from any volatile impurities or residual solvents. Flame Ionization Detection (FID) is a common choice for the detection of organic compounds due to its high sensitivity and wide linear range. For purity analysis, the peak area percentage of this compound relative to the total peak area of all components provides a measure of its purity.

A new isocratic HPLC method has been developed for the analysis of related substances in similar compounds like zolmitriptan. unnes.ac.id For butan-2-one, a related ketone, an assay using GC with a minimum purity of 99.5% is standard. sdfine.com

Table 1: Illustrative HPLC and GC Parameters for Analysis of a Thioether Ketone

| Parameter | HPLC Method | GC Method |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water (gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Oven Temperature | N/A | 100°C (hold 2 min) to 250°C at 10°C/min |

| Injection Volume/Mode | 10 µL | 1 µL (split mode) |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Resolution Studies

The structure of this compound contains a stereocenter at the carbon atom bearing the methyl group, meaning it can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation and the determination of enantiomeric excess (e.e.) crucial. Chiral chromatography is the primary technique for achieving this.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for the enantioselective separation of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral molecules. nih.gov

For the resolution of this compound, a screening of different chiral columns and mobile phase systems would be necessary. Normal-phase (using hexane/isopropanol mixtures) or reversed-phase conditions can be explored. The addition of modifiers to the mobile phase can also influence the separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of CSPs is an ongoing process, and a variety of commercially available options exist. nih.govmdpi.com

Chiral Gas Chromatography (GC):

If the enantiomers of this compound are volatile, chiral GC can be an alternative. This method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Chiral HPLC Method |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.5 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 25°C |

Quantitative NMR (qNMR) for Accurate Quantification in Research Samples

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration of a substance in a sample without the need for a calibration curve using an identical standard of the analyte. researchgate.net It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the accurate quantification of this compound, a specific and well-resolved proton (¹H) NMR signal from the compound is selected for integration. An internal standard of known purity and concentration is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of its signal to the integral of a known signal from the internal standard.

Key considerations for accurate qNMR include ensuring complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay, proper phasing and baseline correction of the spectrum, and the selection of non-overlapping signals for both the analyte and the internal standard. The results from qNMR can exhibit a linear relationship with the theoretical percent compositions. sciepub.com

Table 3: Key Parameters for qNMR Analysis

| Parameter | Specification |

| Spectrometer Frequency | ≥ 400 MHz |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |

| Internal Standard | Maleic anhydride (B1165640) or 1,2,4,5-Tetrachloro-3-nitrobenzene |

| Relaxation Delay (d1) | 5 x T₁ (longest relaxation time of analyte and standard) |

| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise ratio) |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation technique with a detection technique, are invaluable for the analysis of complex mixtures and the identification of unknown compounds such as metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is particularly useful for detecting and quantifying low levels of this compound in complex matrices like biological fluids or environmental samples. After separation on an HPLC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise. forensicrti.org For some applications, derivatization of the analyte may be necessary to improve its chromatographic or ionization properties. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

Similar to LC-MS/MS, GC-MS/MS offers excellent sensitivity and selectivity. It is the method of choice for volatile and thermally stable analytes. The fragmentation patterns generated in the mass spectrometer are highly reproducible and can be used to confirm the identity of the compound by comparison to a spectral library or by interpretation of the fragmentation pathways. Alpha-cleavage is a predominant fragmentation mode for ketones. miamioh.edu

For metabolite identification, the mass spectrometer can be operated in a full scan mode to detect potential metabolites, which often have masses corresponding to the parent drug plus or minus the mass of common metabolic transformations (e.g., hydroxylation, oxidation).

Table 4: Illustrative LC-MS/MS Parameters for Metabolite Identification

| Parameter | LC-MS/MS Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation |

| Collision Energy | Optimized for maximum fragment ion intensity |

Method Validation for Reproducibility, Accuracy, and Precision in Research Contexts

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. unnes.ac.idgavinpublishers.comresearchgate.netyoutube.com For research purposes, this ensures that the data generated is reliable and reproducible. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A well-documented validation process provides confidence in the analytical results and is a critical component of good scientific practice.

Conclusion and Future Research Directions

Summary of Key Findings on the Synthesis, Reactivity, and Potential of 3-Methyl-1-(m-tolylthio)butan-2-one

The synthesis of α-arylthio ketones, such as this compound, can be approached through several established methodologies in organic chemistry. A primary route involves the α-halogenation of a parent ketone, in this case, 3-methyl-2-butanone (B44728), followed by nucleophilic substitution with a corresponding thiolate. Specifically, the reaction would proceed by first treating 3-methyl-2-butanone with a halogenating agent like N-bromosuccinimide (NBS) to yield 1-bromo-3-methyl-2-butanone. This α-haloketone is a versatile intermediate that can then react with m-toluenethiolate, typically generated by deprotonating m-toluenethiol with a suitable base, to afford the target compound.

Another significant synthetic pathway is the direct α-arylation of ketones. organic-chemistry.org This can be achieved through palladium-catalyzed cross-coupling reactions, which have become a powerful tool for C-C and C-S bond formation. organic-chemistry.org While often used for C-C bonds, modifications of these catalytic systems can be employed for the synthesis of α-thioether ketones.

The reactivity of this compound is characterized by the interplay of its ketone and thioether functional groups. The carbonyl group undergoes typical ketone reactions, such as nucleophilic addition and reactions at the α-carbon. The adjacent sulfur atom, however, modulates the reactivity of the α-protons. The thioether can also be a site for oxidation, leading to the corresponding sulfoxide (B87167) and sulfone, which in turn can influence the reactivity of the entire molecule.

The potential of this compound and its analogs lies in their utility as building blocks in organic synthesis and their potential biological activities. α-Thioether ketones are precursors to a variety of other functional groups and can be used in the synthesis of complex molecules. Furthermore, organosulfur compounds are known to exhibit a wide range of biological activities, and thioether ketones have been investigated for their potential as antimicrobial and antifungal agents. researchgate.net

Remaining Challenges and Open Questions in the Chemistry of this compound

Despite the foundational knowledge of its synthesis and reactivity, several challenges and open questions remain in the chemistry of this compound.

Synthetic Challenges:

Regioselectivity: The synthesis of unsymmetrical α-thioether ketones can be challenging due to issues of regioselectivity, especially when multiple enolizable protons are present in the starting ketone.

Green Synthesis: Developing more environmentally benign and atom-economical synthetic routes remains a key objective. This includes the use of less toxic reagents and solvents, and the development of catalytic methods that minimize waste. acs.org

Reactivity Questions:

Modulation of Reactivity: A deeper understanding of how the tolylthio group influences the stereoselectivity of reactions at the carbonyl carbon and the adjacent α-carbon is needed.

Oxidation Control: Selective oxidation of the sulfur atom to either the sulfoxide or sulfone can be difficult to control and can lead to a mixture of products.

Potential and Applications:

Biological Activity Spectrum: The full range of potential biological activities of this compound and its derivatives has not been extensively explored.

Mechanism of Action: For any observed biological activity, the specific molecular targets and mechanisms of action are often unknown.

Proposed Future Research Avenues for this compound Derivatives and Analogs

Future research on this compound should focus on addressing the current challenges and expanding upon its known potential.

Synthetic Innovations:

Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral α-arylthio ketones is a significant area for future work. This would provide access to enantiomerically pure compounds for biological testing and as chiral building blocks.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate the scaling up of synthetic processes.

Exploration of Derivatives and Analogs:

Varying the Aryl Group: Synthesizing a library of analogs with different substituents on the tolyl ring would allow for a systematic study of structure-activity relationships.

Modifying the Ketone Backbone: Altering the alkyl chain of the butanone moiety could also lead to new compounds with enhanced or different properties.

Advanced Material Applications:

Ligand Development: The thioether and ketone functionalities could be incorporated into ligands for catalysis or materials science.

Polymer Chemistry: Derivatives of this compound could potentially be used as monomers or additives in polymer synthesis.

Broader Implications of the Research for Organic Chemistry and Related Fields

The study of this compound has broader implications that extend beyond this single molecule.

Fundamental Understanding: Research into its synthesis and reactivity contributes to a more profound understanding of the fundamental principles of organic chemistry, particularly the interplay of different functional groups.

Drug Discovery: The exploration of the biological activity of this and related compounds could lead to the discovery of new therapeutic agents. Many pharmaceuticals contain sulfur, and α-thioether ketones represent a class of compounds with underexplored potential. mdpi.com

Catalysis and Materials Science: The development of new synthetic methods and the use of these compounds as building blocks can drive innovation in catalysis and the creation of novel materials with tailored properties.

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-1-(m-tolylthio)butan-2-one, and how do reaction conditions influence yield?

- Category : Synthesis Methodology

- Answer : A plausible route involves thiol-ketone coupling, where 3-methylbutan-2-one reacts with m-toluenethiol under basic conditions (e.g., NaOH or NaH) in an aprotic solvent like THF or DMF. Catalytic iodine or metal catalysts (e.g., CuI) may enhance regioselectivity. Temperature control (60–80°C) and inert atmosphere (N₂) are critical to minimize oxidation of the thiol group . Purification via C18 reverse-phase chromatography (acetonitrile/water) or silica gel column chromatography (hexane/ethyl acetate) is recommended for high-purity yields (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Category : Structural Elucidation

- Answer :

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (δ ~205–210 ppm in ¹³C) and aromatic protons from the m-tolyl group (δ 6.8–7.5 ppm in ¹H). Methyl groups adjacent to the ketone appear as singlets (δ 1.2–1.5 ppm) .

- LCMS : ESI+ mode typically shows [M+H]⁺ peaks at m/z 210–220 (exact mass depends on isotopic pattern from sulfur). Retention times can be compared to analogs like 3-Methyl-1-phenyl-2-butanone (tₐ ~8–10 min in C18 columns) .

- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹) confirm functional groups .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Category : Material Properties

- Answer :

- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to the m-tolylthio group), favoring solubility in organic solvents (e.g., DCM, ethyl acetate) over water .

- Stability : Susceptible to oxidation; store under N₂ at –20°C. Degradation products (e.g., sulfoxides) can be monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Category : Data Contradiction Analysis

- Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Purity variations : Use HPLC to verify compound integrity (>98% purity) .

- Assay conditions : Standardize solvent (DMSO concentration <1%), pH, and cell viability controls. Compare with positive controls like chloramphenicol (antimicrobial) or quercetin (enzyme inhibition) .

- Structural analogs : Test derivatives with modified substituents (e.g., halogenated m-tolyl groups) to isolate structure-activity relationships .

Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?

- Category : Mechanistic Modeling

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity of the ketone carbonyl. Fukui indices identify nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction barriers using Gaussian or ORCA software. Compare with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies mitigate side reactions (e.g., over-oxidation) during scale-up synthesis?

- Category : Process Optimization

- Answer :

- Catalyst Screening : Test Pd/C or MnO₂ for controlled oxidation; avoid strong oxidants like KMnO₄.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing byproduct formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. How does the m-tolylthio group influence electronic and steric effects in catalytic applications?

- Category : Structure-Function Analysis

- Answer :

- Electronic Effects : The electron-donating methyl group on the phenyl ring increases electron density at sulfur, enhancing nucleophilicity in SN2 reactions.

- Steric Effects : Ortho-substituents on the m-tolyl group hinder access to the sulfur atom, reducing reaction rates with bulky electrophiles. Competitive experiments with p-tolylthio analogs quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.